Cas no 2418629-84-0 (N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2418629-84-0x500.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2418629-84-0
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride
- EN300-26676578
- N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride
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- インチ: 1S/C21H24N2O3.ClH/c22-14-21(15-6-2-1-3-7-15)11-16(12-21)23-20(24)10-17-13-25-18-8-4-5-9-19(18)26-17;/h1-9,16-17H,10-14,22H2,(H,23,24);1H
- InChIKey: ZCMMUQOWUCOASY-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(CC1COC2C=CC=CC=2O1)NC1CC(C2C=CC=CC=2)(CN)C1
計算された属性
- せいみつぶんしりょう: 388.1553704g/mol
- どういたいしつりょう: 388.1553704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 486
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26676578-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride |
2418629-84-0 | 91% | 1g |
$1557.0 | 2023-06-01 | |
1PlusChem | 1P028KED-50mg |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamidehydrochloride |
2418629-84-0 | 91% | 50mg |
$508.00 | 2024-05-21 | |
1PlusChem | 1P028KED-1g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamidehydrochloride |
2418629-84-0 | 91% | 1g |
$1987.00 | 2023-12-18 | |
1PlusChem | 1P028KED-5g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamidehydrochloride |
2418629-84-0 | 91% | 5g |
$5645.00 | 2023-12-18 | |
1PlusChem | 1P028KED-500mg |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamidehydrochloride |
2418629-84-0 | 91% | 500mg |
$1563.00 | 2023-12-18 | |
1PlusChem | 1P028KED-250mg |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamidehydrochloride |
2418629-84-0 | 91% | 250mg |
$1014.00 | 2024-05-21 | |
Enamine | EN300-26676578-10.0g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride |
2418629-84-0 | 91% | 10g |
$6697.0 | 2023-06-01 | |
Enamine | EN300-26676578-0.05g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride |
2418629-84-0 | 91% | 0.05g |
$361.0 | 2023-06-01 | |
Enamine | EN300-26676578-0.25g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride |
2418629-84-0 | 91% | 0.25g |
$770.0 | 2023-06-01 | |
Enamine | EN300-26676578-2.5g |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]acetamide hydrochloride |
2418629-84-0 | 91% | 2.5g |
$3051.0 | 2023-06-01 |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride 関連文献
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochlorideに関する追加情報
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride: A Novel Compound for Targeted Therapeutic Applications
CAS No. 2418629-84-0 represents a critical compound in the field of Pharmaceutical Research, characterized by its unique molecular architecture and potential biological activity. This compound, also known as N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride, combines structural elements from cyclobutane rings, aromatic phenyl groups, and benzodioxin scaffolds, which are increasingly being explored for their pharmacological relevance in modern drug development. The synthesis and functional analysis of this compound align with recent advancements in Drug Discovery and Biological Activity studies, particularly in the context of Targeted Therapeutics.
The 2,3-dihydro-1,4-benzodioxin-3-yl moiety in this compound is of particular interest due to its structural similarity to known bioactive molecules, such as certain Antioxidants and Anti-inflammatory Agents. Recent Pharmacological Research has highlighted the role of benzodioxin derivatives in modulating cellular signaling pathways, suggesting potential applications in Neurodegenerative Disorders and Cancer Therapy. Additionally, the 3-phenylcyclobutyl substituent contributes to the compound’s hydrophobicity, enabling enhanced membrane permeability and cellular uptake, which are critical factors in drug efficacy.
Recent studies in Drug Development have emphasized the importance of Structure-Activity Relationship (SAR) analysis for optimizing compound potency and selectivity. The N-[3-(Aminomethyl)-3-phenylcyclobutyl] segment, for instance, may interact with specific protein targets, such as Enzyme Inhibitors or Receptor Modulators, depending on the functional groups present. This structural versatility makes the compound a promising candidate for Personalized Medicine strategies, where tailored therapies are designed to address individual patient needs.
In the realm of Biological Activity, the hydrochloride salt form of this compound ensures solubility and stability, which are essential for in vivo studies. Researchers have reported that the hydrochloride salt form enhances the compound’s bioavailability, a critical parameter in Pharmaceutical Formulation. This property is particularly relevant for oral administration, as it allows for consistent drug delivery and reduced gastrointestinal side effects.
Recent Pharmacological Research has also explored the potential of this compound in Anti-Cancer Therapeutics. The benzodioxin-3-yl group may exhibit anti-proliferative effects by interfering with DNA replication or inducing apoptosis in malignant cells. Preliminary In Vitro Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, such as those derived from Lung Cancer or Breast Cancer, suggesting its potential as a Targeted Therapeutic Agent.
The 2,3-dihydro-1,4-benzodioxin-3-yl moiety has also been linked to Anti-Inflammatory Mechanisms. Inflammation is a key factor in various chronic diseases, including Autoimmune Disorders and Cardiovascular Diseases. The compound’s ability to modulate inflammatory pathways, such as Cytokine Signaling or Immune Cell Activation, could position it as a candidate for Anti-Inflammatory Therapies. This dual functionality—targeting both Cancer and Inflammatory Conditions—highlights its broad therapeutic potential.
Recent advancements in Drug Discovery have underscored the importance of Computational Modeling in predicting the behavior of complex compounds like this one. Virtual Screening techniques and Machine Learning Algorithms have been employed to analyze the compound’s interactions with potential protein targets, such as Receptor Tyrosine Kinases or Transcription Factors. These computational tools enable researchers to optimize the compound’s structure for improved efficacy and reduced toxicity, which is a critical step in Drug Development.
Moreover, the hydrochloride salt form of this compound may also play a role in Drug Delivery Systems. Its solubility properties make it suitable for formulations that enhance drug absorption, such as Oral Suspensions or Transdermal Patches. This adaptability is particularly valuable in Personalized Medicine, where the route of administration can be tailored to the patient’s condition and preferences.
As Pharmaceutical Research continues to evolve, compounds like N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride represent a new frontier in Targeted Therapeutics. Their structural complexity and potential for modulating multiple biological pathways make them ideal candidates for addressing unmet medical needs. Future studies should focus on Preclinical Trials to further validate their therapeutic potential and ensure their safety and efficacy in human applications.
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